molecular formula C17H20N8 B2985149 2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine CAS No. 2415487-93-1

2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

Cat. No. B2985149
M. Wt: 336.403
InChI Key: IDMITWKITABRGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C15H17F3N6/c1-10-7-13(20-9-19-10)23-3-5-24(6-4-23)14-8-12(15(16,17)18)21-11(2)22-14/h7-9H,3-6H2,1-2H3. This provides a detailed description of the compound’s molecular structure. For a visual representation, it’s recommended to use molecular visualization software with this InChI code.


Physical And Chemical Properties Analysis

The compound is solid at room temperature . Its solubility is not available. The XLogP3 value, which is an estimate of the compound’s lipophilicity, is 2.6.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-13-10-15(19-12-18-13)23-6-8-24(9-7-23)16-11-17(22-14(2)21-16)25-5-3-4-20-25/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMITWKITABRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

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